- Catalytic Decarboxylative Radical SulfinylationJournal of Organic Chemistry, 2023, 88(11), 6671-6681,
Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

91142-58-4 structure
Nome do Produto:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Methyl-indan-2-carboxylic acid
- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
- 2-Indancarboxylic acid, 2-methyl- (7CI)
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-Methylindane-2-carboxylic acid
- MFCD16658798
- Z1259317000
- DB-282059
- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
- CS-0236269
- AKOS014742863
- 91142-58-4
- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
- SCHEMBL1786936
- EN300-1699582
- VWCCBMWZNOWFDT-UHFFFAOYSA-N
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
- DB-261496
- 1342561-92-5
- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
-
- MDL: MFCD16658798
- Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
- Chave InChI: VWCCBMWZNOWFDT-UHFFFAOYSA-N
- SMILES: O=C(C1(CC2C(=CC=CC=2)C1)C)O
Propriedades Computadas
- Massa Exacta: 176.083729621g/mol
- Massa monoisotópica: 176.083729621g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 208
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Superfície polar topológica: 37.3Ų
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1699582-1.0g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 1.0g |
$449.0 | 2025-02-20 | |
Enamine | EN300-1699582-0.5g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 0.5g |
$351.0 | 2025-02-20 | |
Enamine | EN300-1699582-0.1g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 0.1g |
$155.0 | 2025-02-20 | |
Enamine | EN300-1699582-5.0g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 5.0g |
$1780.0 | 2025-02-20 | |
TRC | M313733-100mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
Alichem | A079000161-1g |
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95% | 1g |
$364.14 | 2023-08-31 | |
Enamine | EN300-1699582-0.05g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 0.05g |
$105.0 | 2025-02-20 | |
Enamine | EN300-1699582-2.5g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 2.5g |
$948.0 | 2025-02-20 | |
1PlusChem | 1P00H3I4-50mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 95% | 50mg |
$186.00 | 2024-04-20 | |
Aaron | AR00H3QG-500mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 95% | 500mg |
$508.00 | 2025-01-24 |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
Método de produção 2
Condições de reacção
Referência
- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activitiesBiological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55,
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referência
- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylatesChemical Communications (Cambridge, 2019, 55(60), 8844-8847,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt
Referência
- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted OlefinsJournal of the American Chemical Society, 2020, 142(4), 1780-1785,
Método de produção 5
Condições de reacção
Referência
- Substituted imidazole derivatives and their use, European Patent Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Referência
- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol FJournal of the American Chemical Society, 2021, 143(2), 687-692,
Método de produção 7
Condições de reacção
1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Referência
- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol FChemRxiv, 2020, 1, 1-6,
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials
- 2-Methyl-1H-indene
- 2,3-Dihydro-1H-indene-2-carboxylic acid
- 2,2-Dimethyl-3-phenylpropanoic acid
- 2,2-diacetyl-indane
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Literatura Relacionada
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Pureza:99%/99%/99%/99%/99%
Quantidade:250.0mg/500.0mg/1.0g/5.0g/10.0g
Preço ($):180.0/301.0/450.0/1351.0/2252.0